An In-depth Technical Guide to 2-(4-bromophenyl)aniline
An In-depth Technical Guide to 2-(4-bromophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-bromophenyl)aniline, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.
Core Chemical Properties
2-(4-bromophenyl)aniline, with the CAS number 62532-98-3 , is a biphenylamine derivative.[1] Its structure features a bromo-substituted phenyl group linked to an aniline at the ortho position. This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of 2-(4-bromophenyl)aniline
| Property | Value | Reference |
| CAS Number | 62532-98-3 | [1] |
| Molecular Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| Boiling Point | 354.8°C at 760 mmHg | [1] |
| Melting Point | 168.4°C | [1] |
| Density | 1.432 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder (typical for related compounds) | |
| Solubility | Generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2] |
Synthesis and Reactivity
The synthesis of 2-(4-bromophenyl)aniline and its derivatives often involves modern cross-coupling reactions, which are fundamental in constructing the biaryl scaffold.
2.1. Synthesis via Suzuki-Miyaura Cross-Coupling
A common and efficient method for synthesizing 2-(4-bromophenyl)aniline is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)aniline
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Reactants: 2-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Procedure:
-
To a round-bottom flask, add 2-bromoaniline, 4-bromophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(4-bromophenyl)aniline.
-
Diagram: Suzuki-Miyaura Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
2.2. Chemical Reactivity
The reactivity of 2-(4-bromophenyl)aniline is dictated by its two primary functional moieties: the aniline amine group and the aryl bromide.
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Amino Group (-NH₂): The amino group is a strong activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] However, direct bromination of such activated anilines can lead to polysubstitution.[4][5] To control reactivity, the amino group can be protected as an acetamide, which is less activating.[4][6] The amine also acts as a nucleophile and can undergo acylation, alkylation, and diazotization reactions.
-
Bromo Group (-Br): The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the para-position of the second phenyl ring. This makes the molecule a versatile building block for creating more complex structures.[7]
Applications in Drug Development and Materials Science
Aromatic amines and their derivatives are prevalent in medicinal chemistry and materials science.[8]
3.1. Pharmaceutical Intermediate
The 2-(4-bromophenyl)aniline scaffold can be found in molecules designed as potential therapeutic agents. For instance, related quinoline derivatives have been synthesized and investigated as microbial DNA-gyrase inhibitors, showing antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[9][10][11] The bromo- and amino- functionalities serve as handles for molecular hybridization and functionalization to optimize biological activity.[9][12]
Diagram: Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for identifying and optimizing bioactive compounds.
3.2. Materials Science
Triarylamine derivatives, a class to which 2-(4-bromophenyl)aniline belongs, are widely used in organic electronics. Specifically, compounds with similar structures serve as intermediates for hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[7][13] The bromine atom allows for further chemical modifications to fine-tune the electronic properties of the final material, enhancing device performance and stability.[7]
Potential Signaling Pathway Interactions
While direct studies on 2-(4-bromophenyl)aniline's effect on specific signaling pathways are not widely published, its derivatives and related compounds have been implicated in various cellular processes.
-
DNA Gyrase Inhibition: As mentioned, quinoline derivatives synthesized from related structures can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[10][11] This inhibition disrupts bacterial cell division, leading to an antibacterial effect.
-
Oxidative Stress Pathways: Aniline derivatives can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and inducing oxidative stress.[8] Conversely, some phytochemicals with aniline-like structures have been shown to activate the Nrf2/ARE signaling pathway , a key cellular defense mechanism against oxidative stress.[14] This pathway upregulates the expression of antioxidant enzymes. Further research would be needed to determine if 2-(4-bromophenyl)aniline or its derivatives could modulate this pathway.
Diagram: Simplified Nrf2/ARE Signaling Pathway
Caption: Overview of the Nrf2 antioxidant response pathway.
This guide provides a foundational understanding of 2-(4-bromophenyl)aniline, highlighting its synthesis, chemical behavior, and significance as a versatile intermediate for developing novel pharmaceuticals and advanced materials. Further research into its biological activities and material properties will continue to unlock its full potential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. studylib.net [studylib.net]
- 7. innospk.com [innospk.com]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
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